molecular formula C8H9F2NO B061096 4-(Difluoromethoxy)benzylamine CAS No. 177842-14-7

4-(Difluoromethoxy)benzylamine

Cat. No. B061096
M. Wt: 173.16 g/mol
InChI Key: UHWPLNHRROQPMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Difluoromethoxy)benzylamine involves multiple steps, including etherification and reduction reactions. A notable method for synthesizing related compounds includes the reaction of etherification and reduction using starting materials like p-chlorobenzonitrile and p-cresol, yielding a compound with a significant yield under optimized conditions (Che Ming-ming, 2012). Although this method specifically synthesizes 4-(4-methylphenoxy)benzylamine, similar strategies can be adapted for 4-(Difluoromethoxy)benzylamine by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)benzylamine and related compounds can be characterized using techniques such as IR and NMR spectroscopy. These techniques provide insights into the compound's structural features, including its functional groups and molecular geometry. The structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

4-(Difluoromethoxy)benzylamine participates in various chemical reactions due to its functional groups. It can act as a precursor for the synthesis of polyimides and other fluorinated polymers, demonstrating its versatility in material science (Susanta Banerjee et al., 2003). These reactions highlight the compound's ability to contribute to the development of materials with desirable properties, such as high thermal stability and low dielectric constants.

Scientific Research Applications

  • Antagonists in Human Histamine H3 Receptor Activation : Benzylamines like 4-(aminoalkoxy)benzylamines have been studied for their activity at the human histamine H3 receptor, where some exhibit significant binding affinities and antagonistic properties in cell-based models (Apodaca et al., 2003).

  • Synthesis of Phenethylamines : Benzylamines, obtained through the Mannich reaction or reductive alkylation, have been used to synthesize nitriles, which can be further reduced to phenethylamines, a class of compounds with various pharmaceutical applications (Short et al., 1973).

  • Passivation of Perovskites for Photovoltaics : Benzylamine is used as a surface passivation molecule to enhance the moisture resistance and electronic properties of perovskite films in solar cells, leading to increased efficiency and stability (Wang et al., 2016).

  • Artificial Substrates of Benzylamine Oxidase : Benzylamine residues have been incorporated into monomers, polymers, copolymers, resins, and coated silicas for studying the action mechanism of benzylamine oxidase (Bertini et al., 1999).

  • Synthesis of Benzylamines via Iron Catalysis : A method has been developed using iron catalysts for the synthesis of benzylamines from benzyl alcohols and simpler amines. This process is significant in the production of pharmaceutically active benzylamine compounds (Yan et al., 2016).

  • Inhibition of Proteolytic Enzymes : Benzylamine derivatives have been studied for their inhibition of proteolytic enzymes like trypsin, plasmin, and thrombin, offering insights into potential therapeutic applications (Markwardt et al., 1968).

  • Platinum(IV) Complexes with Anticancer Activities : Benzylamine derivatives supported platinum(IV) complexes have shown impressive anticancer activities in vitro, offering new avenues in cancer treatment (Ameta et al., 2013).

  • Electrochemical Oxidation Studies : The electrochemical behavior of benzylamine has been studied for understanding its oxidation mechanisms, which has implications in various chemical processes (Łuczak, 2007).

  • Antiarrhythmic Properties : Some benzylamine derivatives have shown potential as antiarrhythmic agents, offering new possibilities in cardiovascular therapy (Remy et al., 1975).

  • Use in Analytical Chemistry : Benzylamine derivatives have been used as reagents in the titration of lithium alkyls and metal amides, contributing to the field of analytical chemistry (Duhamel & Plaquevent, 1993).

  • Glucose Tolerance and Metabolic Syndrome Treatment : Chronic administration of benzylamine has been shown to improve glucose tolerance and reduce circulating cholesterol in mice, suggesting potential for treating metabolic syndrome (Iffiú-Soltész et al., 2010).

  • Catalysis in Organic Synthesis : Benzylamines are key intermediates in various catalytic processes, including hydroamination and hydrogenation, essential in organic synthesis (Bender & Widenhoefer, 2005).

Safety And Hazards

4-(Difluoromethoxy)benzylamine is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound can cause severe skin burns and eye damage . Therefore, it is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

[4-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPLNHRROQPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366242
Record name 4-(Difluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)benzylamine

CAS RN

177842-14-7
Record name 4-(Difluoromethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Upman - 2016 - search.proquest.com
Plasminogen activator inhibitor type-1 (PAI-1) is a member of the serine protease inhibitor (serpin) family. PAI-1 is involved in the regulation of fibrinolysis, which is the breakdown of …
Number of citations: 4 search.proquest.com
A Luxenburger, N Bougen-Zhukov… - Journal of Medicinal …, 2021 - ACS Publications
Diffuse gastric cancer and lobular breast cancer are aggressive malignancies that are frequently associated with inactivating mutations in the tumor suppressor gene CDH1. Synthetic …
Number of citations: 4 pubs.acs.org

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